molecular formula C12H9IN2O2 B13417024 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13417024
M. Wt: 340.12 g/mol
InChI Key: YHIXWSXMAJSUTN-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is a small molecule belonging to the class of anilino-nicotinic acid derivatives. This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. Compounds with this core structure have been investigated for a range of therapeutic activities . The structural motif of a 2-(phenylamino) substitution on a pyridine-3-carboxylic acid core is shared with several pharmacologically active substances. For instance, Niflumic acid , a known anti-inflammatory drug, is a 2-(phenylamino)nicotinic acid derivative where the phenyl ring is substituted with a trifluoromethyl group . Similarly, other analogues like 2-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid demonstrate that this chemical family is a privileged structure in drug discovery . The presence of the iodine atom on the 3-position of the phenyl ring in this specific compound makes it a valuable intermediate for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), which are widely used to create diverse chemical libraries for biological screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

2-(3-iodoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

YHIXWSXMAJSUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves:

This approach often employs nucleophilic substitution , amide formation , or coupling reactions to attach the iodophenyl group onto the pyridine scaffold.

Preparation of the Pyridine-3-Carboxylic Acid Core

Method A: Direct Carboxylation of 2-Aminopyridine Derivatives

  • Starting from commercially available 2-aminopyridine , the pyridine ring can be selectively oxidized or carboxylated at the 3-position using oxidative carboxylation methods.
  • For example, metal-catalyzed oxidation with carbon monoxide or carbon dioxide under pressure can introduce the carboxylic acid group at the desired position, especially in the presence of oxidizing agents and catalysts such as palladium or copper complexes.

Method B: Multi-step Synthesis from 2-Chloropyridine

  • Chlorination of pyridine followed by nucleophilic substitution with cyanide, hydrolysis, and oxidation steps can yield pyridine-3-carboxylic acid derivatives.

Introduction of the Amino Group at Position 2

The amino group at position 2 can be introduced via nucleophilic substitution :

  • Starting from 2-chloropyridine-3-carboxylic acid or its derivatives, nucleophilic attack with ammonia or amino sources under suitable conditions yields 2-amino pyridine-3-carboxylic acid .
  • Alternatively, reduction of pyridine nitriles or amination reactions using ammonia or amines in the presence of catalysts are employed.

Attachment of the 3-Iodophenyl Group

The key step involves coupling the amino group with 3-iodophenyl derivatives :

Specific Synthetic Routes from Patent and Literature Data

Patent US6974870B2 describes methods for synthesizing substituted thieno[2,3-b]pyridine derivatives, which include amino and carboxylic acid functionalities, often employing amide formation , cyclization , and halogenation steps. Similar strategies can be adapted for the target compound by:

  • Reacting 2-aminopyridine-3-carboxylic acid with 3-iodophenyl amines under coupling conditions .
  • Using oxidative coupling with hypochlorite or iodination reagents to install iodine onto phenyl rings.

Method C: Cross-Coupling Reactions

Summary of the Most Probable Synthetic Route

Step Description Reagents & Conditions Reference/Source
1 Synthesis of pyridine-3-carboxylic acid core Oxidation or carboxylation of pyridine derivatives General organic synthesis methods; patents
2 Introduction of amino group at position 2 Nucleophilic substitution with ammonia or amines Standard amination protocols
3 Coupling with 3-iodophenyl moiety Pd-catalyzed Buchwald-Hartwig amination or diazotization and coupling Patent US6974870B2, literature
4 Final purification Recrystallization or chromatography Standard purification techniques

Notes and Considerations

Data Table: Typical Reagents and Conditions

Step Reagents Catalyst/Conditions Purpose
1 CO₂, Pd catalyst Elevated temperature, pressure Carboxylation of pyridine
2 NH₃ or amines Reflux, solvent Amination at position 2
3 3-iodophenyl amine Pd catalyst, base Coupling to pyridine core
4 Purification solvents Recrystallization, chromatography Final product isolation

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibit significant anticancer properties. They function as alkylating agents that can cross-link DNA, thereby inhibiting cancer cell proliferation. This mechanism is crucial for developing novel chemotherapeutic agents targeting various cancers .
  • Targeting Specific Receptors :
    • The compound has been studied for its potential to act on serotonin receptors, which play a vital role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic acid groups can enhance receptor affinity and selectivity .

Applications in Coordination Chemistry

  • Ligand Formation :
    • 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid can act as a bidentate ligand in coordination compounds, particularly with transition metals such as copper(II). These complexes have been synthesized and characterized, demonstrating potential applications in catalysis and materials science .
  • Synthesis of Novel Materials :
    • The compound is utilized in synthesizing organo-soluble and thermally stable polymers. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study published in Polymer Degradation and Stability highlighted the synthesis of poly(thiourea-amide-imide) polymers incorporating 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid. The resulting materials showed promising thermal stability, making them candidates for advanced engineering applications .
  • Biological Activity Assessment :
    • In a comparative study on various derivatives of pyridine-based compounds, 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that specific structural features significantly influenced its biological activity, paving the way for further drug development efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring critically influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications References
2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid 2,3-dimethyl (ortho/meta) 242.28 g/mol Analgesic properties; used in safety studies
2-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid 4-Cl (para) 248.67 g/mol Structural analog with antimicrobial potential
2-[(3-Chloro-2-methylphenyl)amino]nicotinic acid (Clonixin) 3-Cl, 2-CH₃ (meta/ortho) 276.71 g/mol Anti-inflammatory; lysine salt improves solubility
2-(3-Bromophenoxy)pyridine-3-carboxylic acid 3-Br (phenoxy linkage) 294.10 g/mol Bromine’s electronegativity impacts reactivity

Key Observations :

  • Iodine vs.
  • Substituent Position : Para-substituted chlorine (e.g., 4-Cl) may reduce steric hindrance compared to ortho/meta substituents, favoring different binding modes .
Functional Group Modifications
  • Carboxylic Acid Derivatives: and highlight the synthesis of acyl chlorides and amides from pyridine-3-carboxylic acid derivatives. For example, 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carbonylchloride () is a reactive intermediate for further functionalization, a strategy applicable to the iodine-substituted analog .
  • Phenoxy vs. Aniline Linkages: 2-(3-Bromophenoxy)pyridine-3-carboxylic acid () replaces the aniline NH group with an oxygen atom, altering hydrogen-bonding capacity and electronic distribution .

Biological Activity

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid, with the molecular formula C₁₂H₉IN₂O₂, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a carboxylic acid, alongside a 3-iodophenyl moiety. The presence of iodine enhances its lipophilicity, which may influence its interaction with biological targets. The structure can be summarized as follows:

Property Value
Molecular FormulaC₁₂H₉IN₂O₂
CAS Number57978-44-6
IUPAC Name2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

The biological activity of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other biochemical pathways.

Anticancer Activity

Research indicates that 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Carcinoma)15 ± 1
L1210 (Murine Leukemia)20 ± 2
CEM (Human T-Lymphocyte)18 ± 1

These values suggest that the compound is particularly potent against cervical carcinoma cells compared to other tested lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive strains .

Study on Cancer Cell Lines

A study conducted on the efficacy of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations resulted in increased cell death.

"The compound exhibited a remarkable ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent" .

Interaction Studies

Further interaction studies have revealed that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity enhances its potential as an anticancer drug.

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